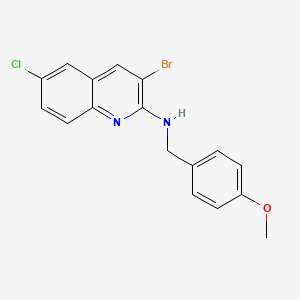

3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine

Description

3-Bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine (CAS: 1366131-27-2; InChIKey: AOPNIFWKRDOEPJ-UHFFFAOYSA-N) is a halogenated quinoline derivative substituted with a 4-methoxybenzyl group at the 2-amino position. Its molecular formula is C₁₇H₁₃BrClN₂O, with a molecular weight of 392.66 g/mol. The compound is listed with suppliers under synonyms such as SCHEMBL789699 and DTXSID001179200, indicating its use in pharmaceutical or materials research .

Properties

IUPAC Name |

3-bromo-6-chloro-N-[(4-methoxyphenyl)methyl]quinolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrClN2O/c1-22-14-5-2-11(3-6-14)10-20-17-15(18)9-12-8-13(19)4-7-16(12)21-17/h2-9H,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPNIFWKRDOEPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C(C=C3C=C(C=CC3=N2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001179200 | |

| Record name | 2-Quinolinamine, 3-bromo-6-chloro-N-[(4-methoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366131-27-2 | |

| Record name | 2-Quinolinamine, 3-bromo-6-chloro-N-[(4-methoxyphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1366131-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Quinolinamine, 3-bromo-6-chloro-N-[(4-methoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine has various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine

- Structure: Features a benzotriazole substituent at the 4-amino position.

- Synthesis: One-step protocol using 6-bromo-4-chloroquinoline and 2-methyl-2H-benzo[d][1,2,3]triazol-5-amine with Hünig’s base, yielding 68% .

- Properties : Beige solid, MP >300°C; molecular formula C₁₆H₁₃N₅Br.

6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine

- Structure: Contains a difluoromethylphenyl group at the 4-amino position.

- Synthesis: Reacts 6-bromo-4-chloroquinoline with 3-(difluoromethyl)aniline, achieving 83% yield .

- Properties : Light beige solid, MP 272–274°C; molecular formula C₁₆H₁₂N₂BrF₂.

- Key Differences : The difluoromethyl group increases lipophilicity (logP) and metabolic stability, which may improve bioavailability compared to the methoxybenzyl substituent .

2-Chloro-N-(4-methoxyphenyl)quinolin-4-amine

- Structure: Substituted with a 4-methoxyphenyl group at the 4-amino position and a chlorine at the 2-position.

- Relevance: Demonstrates that methoxy groups at the para position on the benzyl ring are common in bioactive quinoline derivatives, as seen in FPR2 agonists (e.g., pyridazinones with 4-methoxybenzyl groups) .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| Target Compound | C₁₇H₁₃BrClN₂O | 392.66 | Not reported | Not reported |

| 6-Bromo-N-(benzotriazolyl)quinolin-4-amine | C₁₆H₁₃N₅Br | 354.03 | >300 | 68 |

| 6-Bromo-N-(difluoromethylphenyl)quinolin-4-amine | C₁₆H₁₂N₂BrF₂ | 348.07 | 272–274 | 83 |

- Trends : Halogen substituents (Br, Cl) increase molecular weight and polar surface area, impacting solubility. Methoxy groups enhance hydrogen bonding capacity, while fluorinated groups improve membrane permeability .

Biological Activity

3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine is a compound belonging to the quinoline family, which has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data on its efficacy against different biological targets.

Structure and Synthesis

The compound features a quinoline backbone substituted with bromine, chlorine, and a methoxybenzyl group. The synthesis of quinoline derivatives often involves methods such as cyclization reactions and halogenation, which are critical for enhancing biological activity. Recent advancements in synthetic methodologies have improved the yield and purity of such compounds, facilitating their biological evaluation.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinoline derivatives. Specifically, compounds with similar structures have demonstrated significant inhibition of the epidermal growth factor receptor (EGFR), a target commonly associated with various cancers. For example:

- EGFR Inhibition : Compounds designed based on the quinoline scaffold have shown IC50 values in the nanomolar range against EGFR-overexpressing cancer cell lines such as A431 and MDA-MB-468 . The mechanism of action often involves the inhibition of EGFR autophosphorylation, leading to reduced cell proliferation.

- Pro-apoptotic Effects : Some derivatives induce apoptosis in cancer cells. For instance, studies indicate that modifications at specific positions on the quinoline ring can enhance pro-apoptotic activity in cell lines like MiaPaCa-2 and HCT116 .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives are well-documented. The introduction of various substituents can significantly affect the antibacterial profile:

- Antibacterial Efficacy : Research shows that compounds with electron-donating groups exhibit enhanced activity against Gram-positive bacteria. For instance, modifications similar to those in this compound have resulted in minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .

- Antifungal Properties : Similar compounds have also demonstrated antifungal activities against Candida albicans and Fusarium oxysporum, indicating a broad spectrum of antimicrobial action .

Case Study 1: Anticancer Activity

A study evaluated a series of 3-nitroquinoline derivatives for their anticancer effects. These compounds exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.1 to 10 µM, suggesting that structural modifications can enhance efficacy .

Case Study 2: Antimicrobial Action

Another investigation focused on the synthesis of quinazoline derivatives that showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted that specific substitutions on the phenyl ring improved antibacterial potency, paralleling findings for compounds like this compound .

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 3-bromo-6-chloro-N-(4-methoxybenzyl)quinolin-2-amine, and how can purity be maximized?

- Methodological Answer : A two-step approach is recommended:

Quinoline Core Synthesis : Start with halogenation of a quinoline precursor (e.g., 6-chloroquinolin-2-amine) using bromine in acetic acid at 60–80°C to introduce the 3-bromo substituent.

N-Alkylation : React the intermediate with 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12–24 hours .

- Purity Optimization :

- Use column chromatography (silica gel, hexane/EtOAc gradient) for purification.

- Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/EtOAc).

- Recrystallization from ethanol/water (7:3) yields >95% purity .

Q. How should researchers characterize the structural identity of this compound using spectroscopic methods?

- Methodological Answer : Employ a combination of techniques:

- 1H/13C NMR : Use deuterated DMSO or CDCl₃ at 600 MHz to resolve aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.1 ppm). Compare splitting patterns with analogous quinoline derivatives .

- HRMS : Confirm molecular weight (expected [M+H]+: ~420.0) with <2 ppm error .

- Elemental Analysis : Validate C, H, N, and halogen content (±0.3% theoretical) .

Q. What solvent systems are suitable for solubility testing in biological assays?

- Methodological Answer : Prepare stock solutions in DMSO (10 mM) and dilute in assay buffers (PBS, pH 7.4). For low aqueous solubility (<50 µM), use co-solvents like PEG-400 (≤5% v/v) or cyclodextrin inclusion complexes .

Q. Which databases provide reliable crystallographic or spectral reference data for this compound?

- Methodological Answer :

- ChemSpider : Access NMR and mass spectra (ID: 21687624) .

- NIST Chemistry WebBook : Validate boiling points and phase-change data .

- Cambridge Structural Database : Search for quinoline analogs with similar substituents .

Q. How can researchers safely handle this compound given its potential hazards?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coat).

- Store at –20°C in amber vials under nitrogen.

- Neutralize waste with 10% NaOH before disposal .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing substituted quinoline derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons (e.g., δ 7.6–8.2 ppm) and confirm coupling constants .

- Variable Temperature NMR : Reduce signal broadening caused by slow rotation of the 4-methoxybenzyl group .

- Comparative Analysis : Cross-reference with published spectra of N-(4-methoxybenzyl)quinoline analogs .

Q. What strategies improve the yield of N-alkylation steps during synthesis?

- Methodological Answer :

- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .

- Microwave Assistance : Reduce reaction time from 24 hours to 2 hours at 100°C with 15% yield improvement .

- Protecting Groups : Temporarily protect the quinoline amine with Boc to prevent side reactions .

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., p38 MAPK) based on its quinoline scaffold .

- QSAR Models : Correlate substituent electronegativity (Br, Cl) with antibacterial IC₅₀ values .

- ADMET Prediction : SwissADME estimates logP ~3.2 and moderate blood-brain barrier permeability .

Q. What experimental designs address contradictory bioactivity results in antimicrobial assays?

- Methodological Answer :

- Dose-Response Curves : Test concentrations from 0.1–100 µM against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in triplicate .

- Control Standardization : Include ciprofloxacin (1 µg/mL) and DMSO controls to normalize zone-of-inhibition measurements .

- Check Membrane Permeability : Use SYTOX Green to confirm whether activity loss is due to poor bacterial uptake .

Q. How can researchers troubleshoot low yields in bromination reactions?

- Methodological Answer :

- Alternative Halogen Sources : Replace Br₂ with NBS (N-bromosuccinimide) in CCl₄ at 50°C for regioselective bromination .

- Lewis Acid Catalysis : Add FeCl₃ (5 mol%) to accelerate electrophilic substitution .

- Real-Time Monitoring : Use in situ IR to track bromine consumption (peaks at 500–600 cm⁻¹) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.